(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol
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Overview
Description
(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol is a chemical compound with the molecular formula C15H19NOS2 and a molecular weight of 293.45 g/mol It features a piperidine ring substituted with a methyl group at the nitrogen atom and a methanol group bonded to two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol typically involves the reaction of 1-methylpiperidine with thiophene derivatives under specific conditions. One common method involves the use of Grignard reagents, where a thiophene Grignard reagent reacts with a piperidine derivative to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are employed for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene rings .
Scientific Research Applications
Chemistry
In chemistry, (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-3-piperidyl)di(2-thienyl)carbinol: Similar in structure but with different functional groups.
Tipepidine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol is unique due to its combination of a piperidine ring and thiophene rings, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
(1-methylpiperidin-3-yl)-dithiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS2/c1-16-8-2-5-12(11-16)15(17,13-6-3-9-18-13)14-7-4-10-19-14/h3-4,6-7,9-10,12,17H,2,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXSDBYPTDQVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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